molecular formula C12H8ClNO2 B3046317 5-(3-Chlorophenyl)picolinic acid CAS No. 1225547-21-6

5-(3-Chlorophenyl)picolinic acid

Cat. No. B3046317
CAS RN: 1225547-21-6
M. Wt: 233.65
InChI Key: MJNAVDGXYYXWIU-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .


Synthesis Analysis

The synthesis of 5-(3-Chlorophenyl)picolinic acid and its derivatives has been studied in the context of developing potential herbicides . The synthesis involves the design of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram .


Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)picolinic acid is characterized by the presence of a picolinic acid core with a 3-chlorophenyl group attached .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Chlorophenyl)picolinic acid are not detailed in the search results, picolinic acid derivatives are known to be valuable building blocks in organic synthesis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(3-Chlorophenyl)picolinic acid, focusing on six unique applications:

Herbicidal Activity

5-(3-Chlorophenyl)picolinic acid has been studied for its potential as a herbicide. Its structure allows it to act as a synthetic auxin, disrupting plant growth processes. Research has shown that derivatives of picolinic acid can inhibit the growth of weeds effectively, making it a promising candidate for agricultural applications .

Pharmaceutical Intermediates

This compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be used in the creation of drugs that target specific biological pathways, potentially leading to the development of new treatments for diseases .

Coordination Chemistry

In coordination chemistry, 5-(3-Chlorophenyl)picolinic acid can act as a ligand, binding to metal ions to form complexes. These complexes can be used in catalysis, materials science, and as models for biological systems. The ability to form stable complexes with a variety of metals makes it valuable for research in this field .

Analytical Chemistry

The compound can be used in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metals can be exploited in spectrophotometric methods, providing a simple and effective means of analysis .

Environmental Science

Research has explored the use of 5-(3-Chlorophenyl)picolinic acid in environmental science, particularly in the remediation of contaminated soils. Its ability to chelate heavy metals can help in the removal of toxic metals from the environment, contributing to cleaner and safer ecosystems .

Material Science

In material science, this compound can be used to synthesize new materials with unique properties. For example, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical strength, leading to the development of advanced materials for various industrial applications .

Future Directions

Research has shown that picolinic acid has broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for the study and application of 5-(3-Chlorophenyl)picolinic acid and its derivatives .

properties

IUPAC Name

5-(3-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAVDGXYYXWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679306
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)picolinic acid

CAS RN

1225547-21-6
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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